Bis(2-butoxyethyl) phosphate

Description

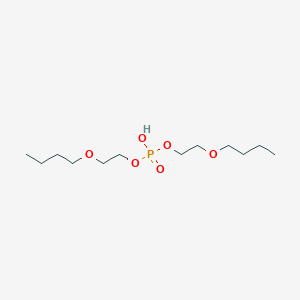

Structure

3D Structure

Properties

IUPAC Name |

bis(2-butoxyethyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O6P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXWIPHZHATIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOP(=O)(O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065740 | |

| Record name | Bis(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14260-97-0 | |

| Record name | Bis(2-butoxyethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14260-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014260970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butoxyethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-butoxyethyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-butoxyethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(2-butoxyethyl) phosphate (B84403). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and safety assessments. This document summarizes key quantitative data, details standard experimental protocols for their determination, and visualizes a fundamental experimental workflow.

Core Physicochemical Data

Bis(2-butoxyethyl) phosphate, identified by the CAS number 14260-97-0, is an organophosphorus compound. Its physicochemical properties are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes the available quantitative data for this compound.

| Property | Value | Data Type | Source |

| Molecular Formula | C12H27O6P | --- | [1][2][3][4][5] |

| Molecular Weight | 298.31 g/mol | Calculated | [1][2][3][4][5] |

| Density | 1.089 g/cm³ | Not Specified | [1] |

| Boiling Point | 379.7 °C at 760 mmHg | Not Specified | [1] |

| Melting Point | Data not available | --- | |

| Water Solubility | Data not available | --- | |

| LogP (Octanol-Water Partition Coefficient) | 2.75340 | Calculated | [1] |

| Vapor Pressure | 8.17E-07 mmHg at 25°C | Not Specified | [1] |

| Refractive Index | 1.446 | Not Specified | [1] |

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail the principles of widely accepted experimental protocols, primarily based on the OECD Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Ebulliometer Method

-

Apparatus : An ebulliometer, a device designed for precise boiling point measurements, is used. It is equipped with a thermometer or a thermocouple and a condenser.

-

Procedure :

-

The liquid sample is placed in the ebulliometer.

-

The sample is heated, and the temperature is monitored.

-

The temperature at which the liquid boils and its vapor and liquid phases are in equilibrium is recorded as the boiling point.

-

-

Data Analysis : The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For a liquid, this can be determined using several methods.

Methodology: Oscillating Densimeter Method

-

Principle : This method is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

-

Apparatus : An oscillating densitometer with a calibrated U-tube and a temperature control system.

-

Procedure :

-

The instrument is calibrated using two substances of known density, such as dry air and distilled water.

-

The sample is introduced into the U-tube, ensuring no air bubbles are present.

-

The resonant frequency of the tube filled with the sample is measured at a constant temperature (e.g., 20°C).

-

-

Data Analysis : The density of the sample is calculated from the measured frequency and the calibration constants of the instrument.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L.

-

Principle : A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

-

Apparatus : A constant temperature bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC, GC) for concentration measurement.

-

Procedure :

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, the mixture is allowed to stand to separate undissolved material.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of the substance in the sample is determined using a validated analytical method.

-

-

Data Analysis : The water solubility is reported as the average of at least three replicate determinations.

Determination of the n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107)

The partition coefficient is a measure of the differential solubility of a compound in a hydrophobic solvent (n-octanol) and a hydrophilic solvent (water).

Methodology: Shake Flask Method

This method is applicable for LogP values in the range of -2 to 4.

-

Principle : The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured.

-

Apparatus : Centrifuge, mechanical shaker, flasks, and a suitable analytical method for concentration determination.

-

Procedure :

-

n-Octanol and water are mutually saturated before use.

-

A known amount of the test substance is dissolved in either n-octanol or water.

-

The two phases are mixed in a flask in a defined volume ratio.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

-

Data Analysis : The partition coefficient (P_ow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The LogP is the base-10 logarithm of this value.

Visualizations

The following diagram illustrates the experimental workflow for determining the n-octanol/water partition coefficient using the Shake Flask Method as described in OECD Guideline 107.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Bis(2-butoxyethyl)hydrogen phosphate (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]

- 4. Bis(butoxyethyl) Phosphate | LGC Standards [lgcstandards.com]

- 5. Ethanol, 2-butoxy-, 1,1'-(hydrogen phosphate) | C12H27O6P | CID 84299 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanistic Enigma of Bis(2-butoxyethyl) Phosphate: A Review of Current Knowledge and Inferred Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butoxyethyl) phosphate (B84403) (BBEP), a primary metabolite of the widely used organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP), is an emerging chemical of concern for human health. Despite its prevalence, a comprehensive understanding of its independent mechanism of action remains largely unelucidated. This technical guide synthesizes the limited direct evidence available for BBEP and extrapolates potential mechanisms by examining the well-documented toxicological pathways of its parent compound, TBEP, and a structurally related phthalate (B1215562), Bis(2-butoxyethyl) phthalate (BBOP). This report aims to provide a foundational resource for the scientific community, highlighting critical knowledge gaps and directing future research toward a definitive characterization of BBEP's molecular interactions and downstream cellular effects.

Direct Mechanistic Insights into Bis(2-butoxyethyl) Phosphate (BBEP)

Direct research into the specific mechanism of action of BBEP is currently limited. It is primarily recognized as a biomarker for exposure to its parent compound, TBEP[1]. However, a few studies have provided initial indications of its potential health effects:

-

Renal Health: An association has been observed between BBEP and deteriorating renal function in patients with chronic kidney disease[2][3]. The underlying molecular mechanisms for this association have not been investigated.

-

Neurodevelopmental Hazard: In a comparative in vitro study, BBEP was categorized as having a low neurodevelopmental hazard relative to other organophosphate flame retardants.

Due to the scarcity of direct evidence, a deeper understanding of BBEP's potential mechanisms necessitates a review of its parent compound, TBEP, and structurally similar compounds.

Inferred Mechanisms from the Parent Compound: Tris(2-butoxyethyl) Phosphate (TBEP)

As the primary precursor to BBEP, the toxicological profile of TBEP provides the most relevant, albeit indirect, evidence for potential mechanisms of action.

Hepatotoxicity and Carcinogenicity

-

Oxidative Stress and Apoptosis: In human liver carcinoma (HepG2) cells, TBEP has been shown to induce cytotoxicity, elevate levels of reactive oxygen species (ROS) and nitric oxide (NO), and cause an influx of Ca2+. This cascade of events leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis[4].

-

Gene Expression Alterations: Transcriptomic analysis in HepG2 cells revealed that TBEP exposure upregulates genes involved in cancer pathways and downregulates others, suggesting its potential as a putative carcinogenic agent[4].

-

Signaling Pathway Modulation: Network toxicology and molecular docking studies have predicted that TBEP may promote cancer development by interacting with key regulatory proteins such as SRC and Caspase-3 (CASP3) and modulating their associated signaling pathways[5][6].

Experimental Protocol: Cytotoxicity Assay of TBEP on HepG2 Cells

-

Cell Culture: Human liver carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of TBEP (e.g., 0-400 μM) and incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and after a 4-hour incubation, the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of TBEP that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Neurotoxicity and Neuroinflammation

Dietary exposure to TBEP in animal models has been linked to impaired memory function. This is accompanied by the upregulation of pro-inflammatory cytokines and oxidative stress markers in the hippocampus[7]. The proposed mechanism involves the abnormal activation of NMDA receptor subunits and the activation of microglia and astrocytes, suggesting a role for neuroinflammation in TBEP-induced neurotoxicity[7][8].

Diagram: Proposed Neuroinflammatory Pathway of TBEP

Caption: Proposed pathway of TBEP-induced neuroinflammation.

Insights from a Structurally Related Compound: Bis(2-butoxyethyl) Phthalate (BBOP)

While chemically distinct (a phthalate versus a phosphate), BBOP shares the "bis(2-butoxyethyl)" side chains with BBEP. Mechanistic data from BBOP may therefore offer clues into potential, yet unconfirmed, pathways for BBEP. A study on male rats demonstrated that BBOP exposure delays puberty by inducing oxidative stress and apoptosis in Leydig cells[9].

Endocrine Disruption and Steroidogenesis

BBOP exposure was found to significantly decrease serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH)[9][10]. This was accompanied by a downregulation of key genes and proteins involved in the steroidogenic pathway[11][12].

Modulation of Key Signaling Pathways

In vivo and in vitro studies with BBOP identified its inhibitory effects on several critical signaling pathways in Leydig cells[9]:

-

AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

ERK1/2 Pathway: A key regulator of cell differentiation, proliferation, and survival.

-

GSK3β Pathway: Involved in a wide range of cellular processes, including metabolism and apoptosis.

Table 1: Quantitative Effects of Bis(2-butoxyethyl) Phthalate (BBOP) on Hormone Levels in Male Rats

| Hormone | Dosage of BBOP (mg/kg bw/day) | % Decrease from Control (Mean) | p-value |

| Testosterone | 250 | 25% | < 0.05 |

| 500 | 40% | < 0.05 | |

| Luteinizing Hormone (LH) | 500 | 30% | < 0.01 |

| Follicle-Stimulating Hormone (FSH) | 500 | 20% | < 0.05 |

Data adapted from a study on Sprague-Dawley rats exposed to BBOP for 21 days.[9]

Diagram: Signaling Pathways Affected by BBOP in Leydig Cells

Caption: BBOP-mediated inhibition of key signaling pathways in Leydig cells.

Future Directions and Conclusion

The current body of scientific literature reveals a significant knowledge gap concerning the independent mechanism of action of this compound. While its association with adverse renal effects is a point of concern, the molecular underpinnings of this and other potential toxicities remain unknown.

Future research should prioritize:

-

In vitro studies to directly assess the cytotoxicity, genotoxicity, and endocrine-disrupting potential of BBEP in relevant human cell lines (e.g., renal, neuronal, and steroidogenic cells).

-

Transcriptomic and proteomic analyses to identify the genes and proteins that are differentially expressed upon BBEP exposure, thereby revealing key cellular pathways affected.

-

Molecular docking and simulation studies to predict the binding affinity of BBEP to various receptors and enzymes, providing insights into its potential molecular targets.

-

Comparative studies with TBEP and other metabolites to delineate their respective contributions to the overall toxicity of the parent compound.

References

- 1. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association between exposure to organophosphate flame retardants and epidermal growth factor receptor expression in lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dietary Exposure to Flame Retardant Tris (2-Butoxyethyl) Phosphate Altered Neurobehavior and Neuroinflammatory Responses in a Mouse Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Exposure to Flame Retardant Tris (2-Butoxyethyl) Phosphate Altered Neurobehavior and Neuroinflammatory Responses in a Mouse Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bis (2-butoxyethyl) Phthalate Delays Puberty Onset by Increasing Oxidative Stress and Apoptosis in Leydig Cells in Rats [besjournal.com]

- 10. besjournal.com [besjournal.com]

- 11. Effects of Endocrine-Disrupting Chemicals on Adrenal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

In Vitro Cytotoxicity of Bis(2-butoxyethyl) phosphate: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the in vitro cytotoxicity of Bis(2-butoxyethyl) phosphate (B84403) (BBEP). As direct research on the cytotoxicity of BBEP is limited, this document focuses on the extensive data available for its parent compound, Tris(2-butoxyethyl) phosphate (TBEP), a widely used organophosphate flame retardant and plasticizer. BBEP is a primary metabolite of TBEP, and therefore, the cytotoxic effects of TBEP are considered a relevant proxy for understanding the potential cellular impacts of BBEP.

The following sections detail the cytotoxic effects of TBEP on various cell lines, with a particular focus on the human hepatoma cell line HepG2. This guide summarizes quantitative data, outlines experimental methodologies, and visualizes the key signaling pathways involved in TBEP-induced cytotoxicity.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of TBEP have been evaluated in several studies, primarily using the HepG2 cell line. The key findings are summarized in the tables below, presenting data on cell viability, apoptosis induction, and cell cycle arrest.

| Cell Line | Exposure Time | IC50 Value (µM) | Endpoint | Reference |

| HepG2 | 48 hours | 151 | Cell Viability (MTT Assay) | [1] |

Table 1: IC50 Value of TBEP on HepG2 Cells. The half-maximal inhibitory concentration (IC50) represents the concentration of a substance at which it inhibits a biological process by 50%.

| Cell Line | TBEP Concentration (µM) | Exposure Time | Apoptosis Rate (Fold Increase vs. Control) | Reference |

| HepG2 | 50 | 48 hours | ~1.5 | [1] |

| HepG2 | 100 | 48 hours | ~4.0 | [1] |

| HepG2 | 200 | 48 hours | ~12.0 | [1] |

Table 2: Induction of Apoptosis in HepG2 Cells by TBEP. Apoptosis, or programmed cell death, is a key indicator of cytotoxicity.

| Cell Line | TBEP Concentration (µM) | Exposure Time | % of Cells in G0/G1 Phase | Reference |

| HepG2 | 0 (Control) | 48 hours | 67.8% | [1] |

| HepG2 | 200 | 48 hours | 76.5% | [1] |

Table 3: TBEP-Induced Cell Cycle Arrest in HepG2 Cells. An increase in the percentage of cells in the G0/G1 phase indicates an arrest in the cell cycle, preventing cell proliferation.

Studies have also shown that TBEP exposure leads to a dose-dependent increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in HepG2 cells[1]. Specifically, after treatment with 200 μM of TBEP, the mitochondrial membrane potential was reduced to 41.2% of the control[1]. Furthermore, exposure to TBEP at concentrations of 100–400 μM for 3 days resulted in significant cytotoxicity, severe DNA damage, and cell cycle disturbances in HepG2 cells[2][3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and TBEP Treatment

Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C. For experimental treatments, cells are seeded in appropriate culture plates and allowed to attach overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of TBEP for the specified exposure times[1].

Cell Viability Assay (MTT Assay)

Cell viability is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following TBEP treatment, the culture medium is removed, and cells are incubated with MTT solution (typically 0.5 mg/mL) at 37°C for 4 hours. The resulting formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group[1].

Apoptosis Assay (Flow Cytometry)

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After TBEP exposure, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension, and the mixture is incubated in the dark. The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[1].

Cell Cycle Analysis (Flow Cytometry)

For cell cycle analysis, TBEP-treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight. The fixed cells are then washed and resuspended in PBS containing RNase A and PI. After incubation, the DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then determined[1].

Western Blot Analysis

To investigate the molecular mechanisms of TBEP-induced cytotoxicity, the expression levels of key proteins involved in apoptosis and cell cycle regulation are measured by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p53, p21, Cyclin D1), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[1].

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways implicated in TBEP-induced cytotoxicity and a typical experimental workflow for its assessment.

Caption: Experimental workflow for assessing TBEP cytotoxicity.

Caption: TBEP-induced signaling pathways leading to apoptosis and cell cycle arrest.

References

- 1. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Bis(2-butoxyethyl) phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phosphate (B84403) (BBEP), a dialkyl phosphate ester, is a compound of interest in various industrial and research applications, including its role as a metabolite of the flame retardant tris(2-butoxyethyl) phosphate (TBEP).[1] Understanding its solubility in organic solvents is critical for a range of applications, including chemical synthesis, formulation development, environmental analysis, and toxicological studies. This technical guide provides a summary of the currently available, albeit limited, solubility data for Bis(2-butoxyethyl) phosphate and presents detailed experimental protocols for its quantitative determination in various organic solvents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14260-97-0 | [2][3] |

| Molecular Formula | C12H27O6P | [2][3] |

| Molecular Weight | 298.32 g/mol | [2] |

| Appearance | Colorless to Yellow Oil to Semi-Solid | [2] |

| Boiling Point | 379.7 °C at 760 mmHg | [3] |

| Density | 1.089 g/cm³ | [3] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative information.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Halogenated Hydrocarbon | Chloroform | Sparingly Soluble |

| Alcohol | Methanol | Sparingly Soluble |

Note: "Sparingly soluble" is a qualitative term and indicates that a small amount of the solute dissolves in the solvent.

Given the limited quantitative data, this guide provides detailed methodologies for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the true thermodynamic equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated supernatant is then quantified.

Methodology:

-

Preparation:

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6][7]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The time to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until it becomes constant.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Separate the saturated supernatant from the excess solid by either centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE). This step must be performed carefully to avoid transferring any solid particles.[5][8]

-

-

Quantification of Dissolved Solute:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Mass Spectrometry (MS).[8][9][10]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.[10]

-

-

Data Reporting:

-

Express the solubility in units such as g/L, mg/mL, or mol/L.

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early-stage research and high-throughput screening settings. It reflects the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.

Principle: A concentrated stock solution of the compound is added to the solvent of interest, and the concentration at which precipitation occurs is determined.[11][12]

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in a highly miscible solvent, such as dimethyl sulfoxide (B87167) (DMSO).[13]

-

-

Assay Plate Preparation:

-

Dispense the organic solvents to be tested into the wells of a microtiter plate.[13]

-

-

Addition and Mixing:

-

Precipitation Detection and Quantification:

-

Determine the concentration of the compound that remains in solution after the incubation period. This can be achieved through several methods:

-

Nephelometry: Measures the light scattering caused by precipitated particles.[13]

-

Direct UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the absorbance of the supernatant is measured.[13]

-

HPLC Analysis: Similar to the thermodynamic method, the supernatant is analyzed by HPLC to determine the concentration of the dissolved compound.[8]

-

-

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed (nephelometry) or the concentration measured in the clear supernatant is reported as the kinetic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound in an organic solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While comprehensive quantitative data on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary framework for researchers to generate this critical information. By employing the detailed experimental protocols for thermodynamic and kinetic solubility determination, scientists and drug development professionals can obtain reliable data to support their research and development activities. The choice between thermodynamic and kinetic solubility measurements will depend on the specific application and the stage of the research. For fundamental physicochemical characterization and formulation development, the thermodynamic shake-flask method is recommended. For higher-throughput screening purposes in early-stage discovery, kinetic solubility assays are more appropriate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [guidechem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-butoxyethyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butoxyethyl) phosphate (B84403) (BBEP) is a diester organophosphate that enters the environment primarily as a degradation product of the flame retardant and plasticizer Tris(2-butoxyethyl) phosphate (TBEP). While data specific to BBEP is limited, its environmental fate and transport can be inferred from the behavior of its parent compound and through computational estimations. This guide provides a comprehensive overview of the available and estimated data on the physicochemical properties, environmental persistence, and mobility of BBEP, along with detailed experimental protocols for key environmental fate studies.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution. Due to a lack of direct experimental data for Bis(2-butoxyethyl) phosphate, the following values have been estimated using the US EPA's EPI Suite™, a well-established quantitative structure-activity relationship (QSAR) modeling program. For comparative purposes, experimental data for the parent compound, Tris(2-butoxyethyl) phosphate (TBEP), are also provided.

| Property | This compound (BBEP) - Estimated | Tris(2-butoxyethyl) phosphate (TBEP) - Experimental | Reference |

| Molecular Formula | C12H27O6P | C18H39O7P | [1][2] |

| Molecular Weight | 298.31 g/mol | 398.47 g/mol | [1][2] |

| Water Solubility | 1,340 mg/L | ~1,000 mg/L | [3] |

| Vapor Pressure | 1.1 x 10⁻⁵ mmHg at 25°C | 3.0 x 10⁻⁵ mmHg at 150°C | [2] |

| Log Octanol-Water Partition Coefficient (LogKow) | 2.58 | 3.75 | |

| Henry's Law Constant | 1.15 x 10⁻¹⁰ atm-m³/mol | - |

Caption: Table summarizing the estimated physicochemical properties of BBEP and experimental data for TBEP.

Environmental Fate and Transport

The environmental fate of BBEP is governed by a combination of transport and transformation processes, including abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of BBEP in the environment.

| Degradation Process | Estimated Half-life for BBEP | Notes |

| Hydrolysis | Stable at pH 7-8 | Organophosphate esters can undergo hydrolysis, but the rate is pH-dependent. Based on estimations, BBEP is expected to be relatively stable to hydrolysis under typical environmental pH conditions. |

| Atmospheric Photodegradation | 2.3 hours | The atmospheric half-life is estimated based on the reaction with hydroxyl radicals. This suggests that BBEP that partitions to the atmosphere will be rapidly degraded. |

Caption: Table of estimated abiotic degradation half-lives for BBEP.

Biotic Degradation

Biodegradation is a key process for the removal of many organic compounds from the environment. As a primary degradation product of TBEP, BBEP is expected to be susceptible to further microbial breakdown.

| Test Type | Result for BBEP (Estimated) | Notes |

| Ready Biodegradability (OECD 301B) | Not readily biodegradable | The BIOWIN model in EPI Suite™ predicts that BBEP will not meet the stringent criteria for ready biodegradability. However, this does not preclude it from degrading under adapted conditions in the environment. |

| Ultimate Biodegradability | 51% of theoretical CO2 generated after 28 days (for TBEP) | Experimental data for the parent compound TBEP suggests that while not readily biodegradable, it is inherently biodegradable.[3] |

Caption: Table of estimated and inferred biotic degradation potential for BBEP.

Environmental Distribution and Mobility

The partitioning of BBEP between different environmental compartments (air, water, soil, and sediment) is dictated by its physicochemical properties.

| Parameter | Estimated Value for BBEP | Interpretation |

| Soil Adsorption Coefficient (Log Koc) | 2.44 | This value suggests that BBEP will have moderate mobility in soil and is likely to adsorb to soil organic matter and sediment. |

| Fugacity | - | Based on its low vapor pressure and moderate water solubility, BBEP is expected to predominantly partition to water and soil/sediment compartments. |

Caption: Table of estimated parameters governing the environmental distribution of BBEP.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of a chemical's environmental fate. The following sections outline the standard protocols for key experiments.

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms.[4][5]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and is quantified by titration or by a total organic carbon (TOC) analyzer.[4]

Procedure:

-

Test Setup: Prepare test flasks containing the mineral medium, the test substance (at a concentration of 10-20 mg of organic carbon per liter), and the inoculum. Also prepare blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Aeration: Aerate the flasks with CO₂-free air.

-

CO₂ Trapping: Pass the effluent air from each flask through a series of absorption bottles containing a known volume and concentration of the absorbent.

-

Incubation: Incubate the flasks at a constant temperature (typically 20-25°C) for 28 days.

-

Sampling and Analysis: Periodically, and at the end of the test, analyze the absorbent for the amount of CO₂ produced. This is typically done by titrating the remaining absorbent with a standardized acid.

-

Calculation: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance (corrected for the blank) with the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the amount of test substance added.

A substance is considered readily biodegradable if it reaches 60% of its ThCO₂ within a 10-day window during the 28-day test.[4]

Adsorption/Desorption - Batch Equilibrium Method (OECD 106)

This method determines the adsorption and desorption potential of a substance in soil, which is crucial for predicting its mobility.[6][7]

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

-

Soil Preparation: Use characterized soils with varying organic carbon content, pH, and texture. The soils are typically air-dried and sieved.

-

Preliminary Test: Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessels.

-

Adsorption Phase:

-

Prepare a series of test vessels with a known mass of soil and a known volume of a solution of the test substance in 0.01 M CaCl₂ (to maintain a constant ionic strength).

-

Include control vessels without the test substance and without soil.

-

Agitate the vessels at a constant temperature for the predetermined equilibration time.

-

Separate the soil and solution phases by centrifugation.

-

Analyze the concentration of the test substance in the aqueous phase.

-

-

Desorption Phase (Optional):

-

After the adsorption phase, replace a portion of the supernatant with a fresh solution of 0.01 M CaCl₂.

-

Re-equilibrate the samples and analyze the concentration of the test substance in the aqueous phase to determine the amount desorbed.

-

-

Analysis and Calculation:

-

The amount of substance adsorbed per unit mass of soil is plotted against the equilibrium concentration in the solution to generate an adsorption isotherm.

-

From this isotherm, the soil adsorption coefficient (Kd) can be determined.

-

The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Visualizations

The following diagrams illustrate the key environmental processes and experimental workflows related to this compound.

Caption: Environmental fate and transport pathways of this compound.

Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.

Caption: Experimental workflow for the OECD 106 Batch Equilibrium Method.

Conclusion

This compound is expected to enter the environment as a degradation product of TBEP. Based on computational estimations, BBEP is likely to be a water-soluble compound with moderate mobility in soil. While not predicted to be readily biodegradable, it is expected to undergo ultimate biodegradation in the environment. Its low vapor pressure suggests that partitioning to the atmosphere is not a significant transport pathway, but any amount that does will likely be degraded rapidly through photolysis. Further experimental studies are needed to definitively characterize the environmental fate and transport of BBEP. The protocols and estimated data presented in this guide provide a foundational framework for researchers and professionals to design and interpret such studies.

References

- 1. bis(2-butoxyethyl) hydrogen phosphate | CAS#:14260-97-0 | Chemsrc [chemsrc.com]

- 2. トリス(2-ブトキシエチル)リン酸塩 94% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ecetoc.org [ecetoc.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. matestlabs.com [matestlabs.com]

- 6. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

comprehensive literature review of Bis(2-butoxyethyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butoxyethyl) phosphate (B84403) (BBOEP) is an organophosphate ester that has garnered significant attention in the scientific community, primarily as a major metabolite of the widely used flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP).[1] Due to the extensive use of TBEP in a variety of consumer and industrial products, understanding the chemical properties, biological fate, and toxicological profile of its metabolites is of paramount importance for assessing human exposure and potential health risks. This technical guide provides a comprehensive literature review of Bis(2-butoxyethyl) phosphate, summarizing its chemical and physical properties, toxicological data, and analytical methodologies.

Chemical and Physical Properties

BBOEP is a colorless liquid with the chemical formula C12H27O6P and a molecular weight of 298.316 g/mol .[2] It is structurally characterized by a central phosphate group esterified with two 2-butoxyethanol (B58217) chains. While it is primarily known as a metabolite, it is also used in the production of flame retardants and plasticizers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14260-97-0 | [2] |

| Molecular Formula | C12H27O6P | [2] |

| Molecular Weight | 298.316 g/mol | [2] |

| Density | 1.089 g/cm³ | [2] |

| Boiling Point | 379.7 °C at 760 mmHg | [2] |

| Flash Point | 183.4 °C | [2] |

| Vapor Pressure | 8.17E-07 mmHg at 25°C | [2] |

| Refractive Index | 1.446 | [2] |

| LogP | 2.75340 | [2] |

Synthesis and Manufacturing

A general approach to synthesizing similar dialkyl hydrogen phosphates involves the reaction of the corresponding alcohol with a phosphorylating agent. For instance, a patented method for preparing bis(2-ethylhexyl) phosphate involves reacting phosphorus oxychloride with 2-ethylhexanol.[4] A similar principle could be applied for the synthesis of BBOEP.

Metabolism and Toxicokinetics

This compound is a significant metabolite of Tris(2-butoxyethyl) phosphate (TBEP) in humans.[5] Following oral administration of TBEP to human volunteers, BBOEP was one of the three metabolites detected in urine.[5] In a study involving children in day-care centers, BBOEP was detected in approximately 80% of urine samples, with a median concentration of 0.16 µg/L.[5][6] This indicates widespread exposure to the parent compound, TBEP, and its subsequent metabolism to BBOEP. The toxicokinetic data for BBOEP itself is limited; one human study noted that BBOEP showed several concentration maxima within 25 hours, which prevented the calculation of a clear half-life.[5][6]

Toxicological Profile

The toxicological data specifically for this compound is sparse, with most studies focusing on the parent compound, TBEP.

Table 2: Toxicological Data for Tris(2-butoxyethyl) phosphate (TBEP) (Parent Compound of BBOEP)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [7] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [7][8] |

| LC50 | Rat | Inhalation | > 6.4 mg/L (4h) | [7][8] |

| 48-hour LC50 | Daphnia magna | - | 75 mg/L | [9] |

| 96-hour LC50 | Pimephales promelas | - | 16 mg/L | [9] |

While direct evidence is lacking for BBOEP, studies on TBEP suggest potential for hepatotoxicity and carcinogenicity.[10] In vitro studies with TBEP on HepG2 cells showed induced DNA damage and apoptosis.[10] Furthermore, research on a structurally similar compound, Bis(2-butoxyethyl) phthalate (B1215562) (BBOP), has indicated that it can interfere with steroid biosynthesis by down-regulating key pathways.[11] This raises the possibility that BBOEP could have similar endocrine-disrupting effects, though further investigation is required. A study has also indicated a potential link between elevated urinary levels of a TBEP metabolite, di-(2-butoxyethyl) phosphate (DBEP), and endometrial cancer.[12]

Signaling Pathways

The direct impact of this compound on specific signaling pathways has not been extensively studied. However, research on its parent compound, TBEP, provides some insights into potential mechanisms of action. Studies on TBEP have shown effects on steroid hormone biosynthesis and the potentiation of immune responses.[2] Additionally, research on various organophosphate esters has implicated the involvement of the EGFR and Hippo signaling pathways in the proliferation and migration of cancer cells.[13] Given that BBOEP is a major metabolite, it is plausible that it could contribute to these effects.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. Toxicogenomics of the flame retardant tris (2-butoxyethyl) phosphate in HepG2 cells using RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(butoxyethyl) Phosphate | LGC Standards [lgcstandards.com]

- 4. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]

- 5. scantecnordic.se [scantecnordic.se]

- 6. bis(2-butoxyethyl) hydrogen phosphate | CAS#:14260-97-0 | Chemsrc [chemsrc.com]

- 7. harwick.com [harwick.com]

- 8. fishersci.com [fishersci.com]

- 9. ecetoc.org [ecetoc.org]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.insa.pt [repositorio.insa.pt]

- 12. Mechanistic insights into the effects of Tris-2-butoxyethyl phosphate on multiple cancers using network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR and Hippo signaling pathways are involved in organophosphate esters-induced proliferation and migration of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Thermal Decomposition of Bis(2-butoxyethyl) Phosphate: A Technical Guide for Researchers

An in-depth exploration of the anticipated thermal degradation pathways of Bis(2-butoxyethyl) phosphate (B84403) (BBEP), drawing insights from analogous organophosphate esters. This guide provides researchers, scientists, and drug development professionals with a framework for understanding the thermal stability and decomposition mechanisms of BBEP, in the absence of direct experimental data.

Introduction

Proposed Thermal Decomposition Pathways of Bis(2-butoxyethyl) Phosphate (BBEP)

The thermal decomposition of organophosphate esters, such as BBEP, is generally initiated by the cleavage of the P-O or C-O bonds. Based on studies of similar compounds, the decomposition of BBEP is likely to proceed through a series of complex reactions, including elimination, hydrolysis (in the presence of water), and radical chain reactions.

One of the primary initial degradation steps for alkyl phosphates is the elimination of a phosphoric acid derivative.[1][2] For BBEP, this would likely involve the formation of a double bond in the butoxyethyl chain and the release of a protonated phosphate species.

A proposed initial decomposition step for this compound is illustrated below:

Caption: Proposed initial thermal decomposition of BBEP.

Following this initial step, further decomposition of the resulting phosphoric acid derivative and butoxyethene would occur at higher temperatures, leading to the formation of a variety of smaller volatile organic compounds and phosphorus-containing species.

Insights from the Thermal Decomposition of Tris(2-butoxyethyl) Phosphate (TBEP)

The most closely related compound to BBEP with available thermal decomposition data is Tris(2-butoxyethyl) phosphate (TBEP). Studies on the co-pyrolysis of TBEP with biomass have shown that its decomposition is temperature-dependent and involves the formation of phosphorus-containing radicals.[3][4] Online Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy-Mass Spectrometry (TG-FTIR-MS) has been used to investigate these pathways.[3][4]

The decomposition of TBEP is suggested to occur through different pathways at varying temperatures.[3][4] At elevated temperatures, P-containing radicals are formed, which can then react with other organic molecules present.[3][4]

Table 1: Quantitative Data on the Co-pyrolysis of Tris(2-butoxyethyl) phosphate (TBEP) with Lignin

| Pyrolysis Condition | Temperature (°C) | Phosphorus Retained in Char (%) | Reference |

| Fast Pyrolysis | 400 | 76.6 | [3][4] |

| Fast Pyrolysis | 600 | 51.0 | [3][4] |

| Slow Pyrolysis | Not specified | High (stable P species) | [3][4] |

This data suggests that lower temperatures in fast pyrolysis favor the retention of phosphorus in the solid residue (char).

Proposed General Thermal Decomposition Scheme for BBEP

Based on the information from TBEP and general organophosphate chemistry, a plausible multi-stage thermal decomposition pathway for BBEP can be proposed. This would likely involve an initial elimination reaction, followed by further fragmentation and radical reactions at higher temperatures.

Caption: Proposed multi-stage thermal decomposition of BBEP.

Experimental Protocols for Studying Thermal Decomposition

To experimentally determine the precise thermal decomposition pathways of BBEP, a combination of analytical techniques would be employed. The following are detailed methodologies for key experiments typically cited in the study of organophosphate ester thermal decomposition.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperatures of BBEP.

-

Methodology:

-

A small sample of BBEP (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum mass loss.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of BBEP and to identify endothermic or exothermic events.

-

Methodology:

-

A small, accurately weighed sample of BBEP (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify melting points, boiling points, and the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile and semi-volatile products of BBEP thermal decomposition.

-

Methodology:

-

A microgram-level sample of BBEP is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 400 °C, 600 °C, 800 °C) for a short duration.

-

The decomposition products are swept by a carrier gas (e.g., helium) into the injection port of a gas chromatograph.

-

The products are separated on a capillary column based on their boiling points and affinity for the stationary phase.

-

The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

-

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of BBEP in real-time.

-

Methodology:

-

A TGA experiment is performed as described above.

-

The off-gas from the TGA furnace is continuously transferred through a heated transfer line to the gas cell of an FTIR spectrometer.

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

-

The spectra are analyzed to identify the functional groups and, consequently, the chemical nature of the gaseous decomposition products as a function of temperature.

-

The following diagram illustrates a general workflow for the comprehensive thermal analysis of an organophosphate ester like BBEP.

References

- 1. researchgate.net [researchgate.net]

- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 3. Thermal Characteristics and Kinetics of the Thermal Degradation of Sugar Beet Waste Leaves and Pulp in Relation to Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermochemical behavior of tris(2-butoxyethyl) phosphate (TBEP) during co-pyrolysis with biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Bis(2-butoxyethyl) Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Bis(2-butoxyethyl) phosphate (B84403). Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes information from structurally analogous molecules and established principles of NMR spectroscopy for organophosphorus compounds to predict the spectral characteristics. Detailed experimental protocols for acquiring high-quality NMR data are also presented.

Introduction

Bis(2-butoxyethyl) phosphate is an organophosphate ester with applications in various industrial and research fields. Its structure, comprising a central phosphate group bonded to two 2-butoxyethyl chains, imparts properties that make it a subject of interest. Accurate structural elucidation and purity assessment are paramount for its application, and NMR spectroscopy stands as the most powerful analytical technique for this purpose. This guide will delve into the expected ¹H, ¹³C, and ³¹P NMR spectral features of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, such as Tris(2-butoxyethyl) phosphate and other dialkyl phosphates, and general NMR principles.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| P-O-CH₂ -CH₂-O- | ~ 4.1 - 4.2 | Multiplet | |

| P-O-CH₂-CH₂ -O- | ~ 3.6 - 3.7 | Triplet | |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~ 3.4 - 3.5 | Triplet | |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~ 1.5 - 1.6 | Sextet | |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~ 1.3 - 1.4 | Sextet | |

| -O-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| P-O-CH₂ -CH₂-O- | ~ 68 - 70 |

| P-O-CH₂-CH₂ -O- | ~ 70 - 72 |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~ 31 - 33 |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~ 19 - 21 |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~ 13 - 15 |

Table 3: Predicted ³¹P NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| P | ~ 0 to -5 |

Experimental Protocols

This section provides detailed methodologies for the key NMR experiments required for the characterization of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organophosphate esters.

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Spectrometer Parameters

The following are general starting parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-80 ppm.

-

Temperature: 298 K.

³¹P{¹H} NMR Spectroscopy (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 64-256.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 50 to -50 ppm.

-

Reference: 85% H₃PO₄ (external or internal).

-

Temperature: 298 K.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound using NMR.

An In-depth Technical Guide on the Interaction and Complex Formation of Bis(2-butoxyethyl) Phosphate with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butoxyethyl) phosphate (B84403) (B2BEHP) is an organophosphate compound with potential applications in various fields, including solvent extraction of metal ions and as a component in functional materials. Its molecular structure, featuring both ester and phosphate functional groups, suggests a strong affinity for coordinating with a wide range of metal ions. This technical guide provides a comprehensive overview of the anticipated interaction and complex formation between B2BEHP and metal ions. Due to the limited availability of specific experimental data for B2BEHP in the public domain, this guide draws upon established principles and detailed methodologies from studies of structurally analogous organophosphate compounds, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tributyl phosphate (TBP). The guide outlines the expected coordination chemistry, summarizes key experimental techniques for characterization, and presents hypothetical data in structured tables to illustrate the expected quantitative aspects of these interactions.

Introduction: The Coordination Chemistry of Bis(2-butoxyethyl) Phosphate

This compound belongs to the class of dialkyl phosphoric acids. The central phosphorus atom, double-bonded to one oxygen and single-bonded to two ester-linked oxygen atoms and one hydroxyl group, is the primary site for interaction with metal ions. The deprotonation of the phosphoric acid moiety results in a negatively charged oxygen atom that can act as a potent ligand for metal cations. The two butoxyethyl chains provide steric bulk and influence the solubility of the ligand and its metal complexes in various solvents.

The coordination of B2BEHP with metal ions is expected to occur primarily through the phosphoryl oxygen atoms, leading to the formation of chelate rings. The coordination mode can vary depending on the metal ion's size, charge, and electronic configuration, as well as the stoichiometry of the reaction and the solvent system. Common coordination modes for similar organophosphates include monodentate, bidentate, and bridging coordination.

Quantitative Analysis of B2BEHP-Metal Ion Complexation

Table 1: Hypothetical Stability Constants (log K) for B2BEHP-Metal Ion Complexes

| Metal Ion | Ionic Radius (Å) | log K₁ | log K₂ | Method |

| Cu²⁺ | 0.73 | 5.8 | 10.5 | Potentiometric Titration |

| Zn²⁺ | 0.74 | 4.9 | 9.2 | Potentiometric Titration |

| Co²⁺ | 0.745 | 4.5 | 8.5 | Potentiometric Titration |

| Ni²⁺ | 0.69 | 4.7 | 8.8 | Potentiometric Titration |

| La³⁺ | 1.03 | 6.5 | - | Solvent Extraction |

| Eu³⁺ | 0.947 | 7.2 | - | Solvent Extraction |

| Yb³⁺ | 0.868 | 8.1 | - | Solvent Extraction |

Table 2: Hypothetical Thermodynamic Parameters for B2BEHP-Metal Ion Complexation

| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method |

| Cu²⁺ | -33.1 | -15.2 | 60.1 | Calorimetry |

| La³⁺ | -37.1 | -10.5 | 89.2 | Temperature Variation of log K |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that can be employed to study the interaction of B2BEHP with metal ions.

Potentiometric Titration

Potentiometric titration is a fundamental technique to determine the acidity constant (pKa) of the ligand and the stability constants of the metal-ligand complexes.

Objective: To determine the pKa of Bis(2-butoxyethyl) phosphoric acid and the stability constants of its complexes with a given metal ion (e.g., Cu²⁺).

Materials:

-

This compound (B2BEHP)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Metal salt (e.g., CuCl₂·2H₂O)

-

Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)

-

Solvent (e.g., a water-ethanol mixture to ensure solubility)

-

High-precision pH meter with a combination glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Titration of the Ligand (for pKa determination): a. Prepare a solution of B2BEHP of known concentration in the chosen solvent system with a constant ionic strength. b. Titrate this solution with the standardized strong base, recording the pH value after each addition of the titrant. c. Plot the pH versus the volume of base added to obtain the titration curve. The pKa can be determined from the half-equivalence point.

-

Titration of the Metal-Ligand System (for stability constant determination): a. Prepare a solution containing a known concentration of the metal ion and B2BEHP (typically in a 1:1 or 1:2 metal-to-ligand ratio) in the same solvent system and ionic strength. b. Titrate this solution with the standardized strong base, recording the pH after each addition. c. Plot the pH versus the volume of base added.

-

Data Analysis: Use appropriate software (e.g., Hyperquad, BEST) to analyze the titration data and calculate the overall stability constants (β) of the formed complexes.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the formation of metal-ligand complexes, especially if the complex has a distinct absorption spectrum from the free ligand and metal ion.

Objective: To determine the stoichiometry and formation constant of a B2BEHP-metal complex (e.g., with Fe³⁺).

Materials:

-

This compound (B2BEHP) solution

-

Metal salt solution (e.g., FeCl₃)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure (Method of Continuous Variation - Job's Plot):

-

Prepare a series of solutions where the total molar concentration of the metal ion and B2BEHP is constant, but the mole fraction of the ligand varies from 0 to 1.

-

For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

Procedure (Mole-Ratio Method):

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of B2BEHP.

-

Measure the absorbance of each solution at the λ_max of the complex.

-

Plot the absorbance versus the molar ratio of ligand to metal.

-

The plot will typically show two linear portions that intersect. The molar ratio at the intersection point indicates the stoichiometry of the complex.

Solvent Extraction

Solvent extraction is a powerful technique for studying the complexation of metal ions with hydrophobic ligands like B2BEHP, particularly for lanthanides and actinides.

Objective: To determine the distribution ratio and extraction equilibrium constant for the extraction of a metal ion (e.g., Eu³⁺) by B2BEHP.

Materials:

-

Aqueous solution of the metal salt (e.g., Eu(NO₃)₃) of known concentration.

-

Solution of B2BEHP in an immiscible organic solvent (e.g., kerosene, toluene).

-

Separatory funnels.

-

Shaker or vortex mixer.

-

Analytical technique to determine metal ion concentration (e.g., ICP-MS, AAS).

Procedure:

-

Place equal volumes of the aqueous metal ion solution and the organic B2BEHP solution in a separatory funnel.

-

Shake the funnel vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Allow the two phases to separate completely.

-

Separate the aqueous and organic phases.

-

Determine the concentration of the metal ion remaining in the aqueous phase and the concentration extracted into the organic phase (by mass balance or back-extraction).

-

Calculate the distribution ratio (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase.

-

The extraction equilibrium constant (K_ex) can be determined by studying the variation of D as a function of the concentrations of the extractant and H⁺ ions.

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Potentiometric Titration.

Caption: Workflow for UV-Vis Spectrophotometry.

Caption: Workflow for Solvent Extraction.

Concluding Remarks

The study of the interaction and complex formation of this compound with metal ions is a promising area of research with potential applications in separation science, materials chemistry, and environmental remediation. While direct experimental data for B2BEHP is currently limited, the well-established methodologies used for analogous organophosphate compounds provide a clear roadmap for future investigations. This technical guide serves as a foundational resource for researchers embarking on the characterization of B2BEHP-metal ion systems, from determining fundamental thermodynamic parameters to understanding the mechanisms of complexation. The generation of robust experimental data for B2BEHP will be crucial for unlocking its full potential in various scientific and technological domains.

Methodological & Application

Application Notes and Protocols for Bis(2-ethylhexyl) Phosphate in Hydrometallurgical Extraction

A Note on Terminology: The request specifies "Bis(2-butoxyethyl) phosphate (B84403)." However, publicly available scientific literature on its use in hydrometallurgy is scarce. It is highly probable that this is a reference to the structurally similar and extensively documented extractant, Bis(2-ethylhexyl) phosphate , commonly known as D2EHPA or HDEHP. This document will, therefore, focus on the applications and protocols of D2EHPA, a cornerstone of modern hydrometallurgical solvent extraction.

Introduction to Bis(2-ethylhexyl) Phosphate (D2EHPA)

Bis(2-ethylhexyl) phosphate is an acidic organophosphorus extractant widely employed in hydrometallurgy for the separation and purification of a variety of metals.[1][2] Its efficacy stems from its ability to form stable complexes with metal cations, facilitating their transfer from an aqueous phase to an organic phase.[1] This process, known as solvent extraction, is a liquid-liquid extraction technique that is both selective and efficient.[3]

The primary mechanism of extraction by D2EHPA is cation exchange, where the proton of the acidic phosphate group is exchanged for a metal ion.[4][5] The general equilibrium for this reaction with a divalent metal ion (M²⁺) can be represented as:

M²⁺ (aq) + 2(HR)₂ (org) ⇌ MR₂(HR)₂ (org) + 2H⁺ (aq)

where (HR)₂ represents the dimeric form of D2EHPA in a nonpolar organic diluent like kerosene (B1165875).[4] The position of this equilibrium is highly dependent on the pH of the aqueous phase, making pH a critical parameter for selective extraction.

Applications in Hydrometallurgical Extraction

Rare Earth Elements (REEs)

D2EHPA is a key extractant in the challenging process of separating individual rare earth elements, which exhibit very similar chemical properties.[1][3] It shows a preference for heavier rare earth elements (HREEs) over light rare earth elements (LREEs) at a given pH. This selectivity allows for the fractionation of REEs through multi-stage extraction processes.[3]

The extraction efficiency is strongly influenced by the pH of the aqueous feed solution and the concentration of D2EHPA in the organic phase.[6] Modifiers such as tri-n-butyl phosphate (TBP) are sometimes added to the organic phase to prevent the formation of a third, problematic gel-like phase, especially at high metal loadings.[6]

Uranium

D2EHPA is utilized, often in synergy with neutral extractants like trioctylphosphine (B1581425) oxide (TOPO) or TBP, for the recovery of uranium from acidic leach solutions, particularly from wet-process phosphoric acid.[7][8] The synergistic mixture enhances the extraction efficiency for uranium.[8] The extraction of uranium (as UO₂²⁺) by a D2EHPA/TOPO mixture can be described by the following reaction:

UO₂²⁺ (aq) + 2(HR)₂ (org) + TOPO (org) ⇌ UO₂(R)₂(HR)₂·TOPO (org) + 2H⁺ (aq)

The process is typically carried out in multiple extraction stages to achieve high recovery rates.

Base Metals (Cobalt, Nickel, Zinc, Iron)

D2EHPA is also extensively used for the separation of cobalt and nickel, a critical step in the refining of these metals.[9][10] The separation is based on the difference in the pH at which each metal is extracted. Cobalt(II) is extracted at a lower pH than nickel(II), allowing for their selective separation.[9]

In zinc hydrometallurgy, D2EHPA is employed to extract zinc from leach solutions, separating it from impurities.[5][11] Iron is a common impurity in many hydrometallurgical streams and is strongly extracted by D2EHPA. However, stripping iron from the loaded organic phase can be challenging and often requires specific conditions or reagents.[12]

Data Presentation

The following tables summarize quantitative data for the extraction and stripping of various metals using D2EHPA under different experimental conditions.

Table 1: Extraction of Various Metals with D2EHPA

| Metal(s) | Aqueous Phase | Organic Phase | O/A Ratio | pH | Temperature (°C) | Extraction Efficiency (%) | Reference |

| Y, Er, Yb (REEs) | Leach Solution | 40% D2EHPA in Kerosene | 1:1 | - | 50 | - | [13] |

| Uranium (U) | 27% P₂O₅ Phosphoric Acid | 0.5 M D2EHPA - 0.125 M TOPO in Kerosene | 1:4 | - | 25 | ~91 | |

| Cobalt (Co) | Sulfate Solution | 0.03 M D2EHPA in Toluene | - | 5.0 - 5.9 | - | Quantitative | [9] |

| Nickel (Ni) | Sulfate Solution | 0.03 M D2EHPA in Toluene | - | 6.8 - 7.0 | - | Quantitative | [9] |